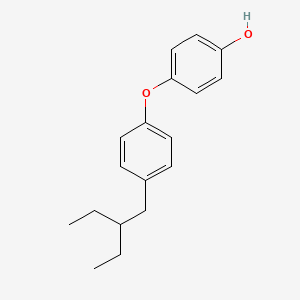
Phenol, 4-(4-(2-ethylbutyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a unique structure where a phenoxy group is substituted with a 2-ethylbutyl chain. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- can be achieved through several methods. One common method involves the reaction of phenol with 4-(2-ethylbutyl)phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phenol group to a quinone structure.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common for phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and alkylphenols.
Aplicaciones Científicas De Investigación
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations that produce active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
4-Phenoxyphenol: Similar structure but without the 2-ethylbutyl substitution.
2,4-Dichlorophenoxyacetic acid: A phenoxy compound used as a herbicide.
Uniqueness
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- is unique due to the presence of the 2-ethylbutyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications that other phenols may not be able to fulfill .
Propiedades
Número CAS |
125797-08-2 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-[4-(2-ethylbutyl)phenoxy]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-14(4-2)13-15-5-9-17(10-6-15)20-18-11-7-16(19)8-12-18/h5-12,14,19H,3-4,13H2,1-2H3 |
Clave InChI |
SIYTWXQHQPJKSF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
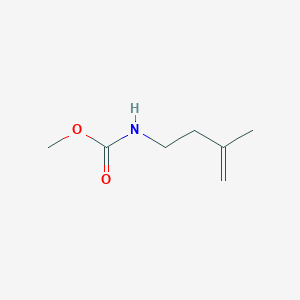
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
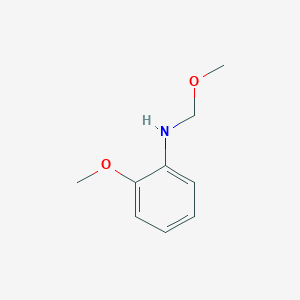
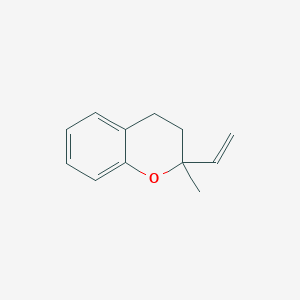
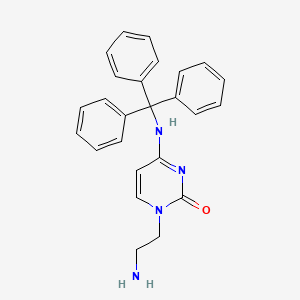

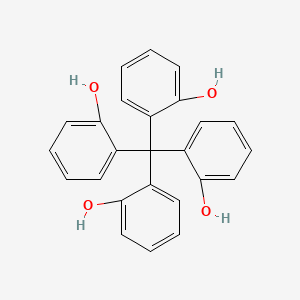
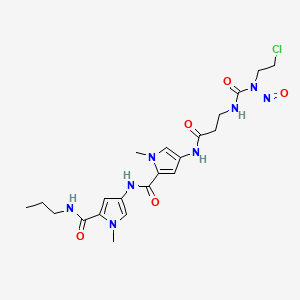
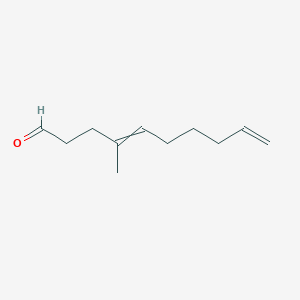
![N-[2-(2-Hydroxyethoxy)ethyl]hexanamide](/img/structure/B14287255.png)
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
